molecular formula C₁₈H₁₃ClF₃N₃O₂ B1663848 Bay 41-4109 less active enantiomer CAS No. 476617-51-3

Bay 41-4109 less active enantiomer

Cat. No. B1663848
M. Wt: 395.8 g/mol
InChI Key: FVNJBPMQWSIGJK-OAHLLOKOSA-N
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Description

Bay 41-4109 less active enantiomer is a variant of Bay 41-4109, which is a potent inhibitor of human hepatitis B virus (HBV). The less active enantiomer shows less activity than Bay 41-4109 .


Molecular Structure Analysis

The molecular structure of Bay 41-4109 less active enantiomer is represented by the formula C18H13ClF3N3O2. It has a molecular weight of 395.76 .


Chemical Reactions Analysis

Bay 41-4109 less active enantiomer is known to interact with the human hepatitis B virus (HBV). It can accelerate and misdirect capsid assembly in vitro. Preformed capsids are stabilized by Bay 41-4109, up to a ratio of one inhibitor molecule per two dimers .


Physical And Chemical Properties Analysis

Bay 41-4109 less active enantiomer is a solid substance with a light yellow to yellow color. It has a high solubility in DMSO, with a solubility of ≥ 37 mg/mL (93.49 mM) .

properties

IUPAC Name

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bay 41-4109 less active enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I vitro Activity, I vivo Activity
Number of citations: 0

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